Colivelin

説明

コリベリンは、ミトコンドリアペプチドであるヒューマニンの合成誘導体です。 神経保護作用を示し、マウスの敗血症後の内皮損傷と糖鎖層剥離を改善することが知られています 。 コリベリンは、酸化ストレス条件下で細胞保護効果を示し、アルツハイマー病を含む様々な疾患における治療効果の可能性が研究されています .

作用機序

コリベリンは、STAT3経路を活性化することにより効果を発揮します。この活性化により、神経細胞死の抑制と神経保護の促進につながります。 この化合物は、神経保護作用に関与するCa2+/カルモジュリン依存性プロテインキナーゼIVを含む他の分子標的とも相互作用します 。 コリベリンは、血脳関門を通過し、これらの経路を活性化することができるため、神経変性疾患の治療のための有望な候補となります .

生化学分析

Biochemical Properties

Colivelin interacts with various biomolecules, including the adhesion molecules ICAM-1 and P-selectin, the angiogenetic factor endoglin, and the glycocalyx syndecan-1 . These interactions play a crucial role in its biochemical reactions.

Cellular Effects

This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It has been observed to reduce organ neutrophil infiltration and attenuate plasma levels of syndecan-1, tumor necrosis factor-α, macrophage inflammatory protein-1α, and interleukin-10 .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its therapeutic effects are associated with the inhibition of the signal transducer and activator of transcription 3 and activation of the AMP-activated protein kinase in the aorta and lung .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed to ameliorate lung architecture and reduce organ neutrophil infiltration .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Mice were treated with this compound (100-200 µg/kg) intraperitoneally at 1 h after cecal ligation and puncture (CLP), a clinically relevant model of polymicrobial sepsis .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. Its localization or accumulation can be influenced by its interactions with transporters or binding proteins .

準備方法

コリベリンは、活性依存性神経栄養因子を強力なヒューマニン誘導体のN末端に結合させることにより合成されます。 合成経路には、活性依存性神経栄養因子のAGA-(C8R)HNG17(強力なヒューマニン誘導体)への融合が含まれます 。 この化合物は脳関門を通過し、標準的なペプチド合成技術を用いて実験室環境で調製することができます .

化学反応解析

コリベリンは、酸化や還元などの様々な化学反応を起こします。 シグナル伝達と転写活性化因子3(STAT3)経路を活性化することが知られており、神経保護作用に重要な役割を果たしています 。 これらの反応で使用される一般的な試薬には、酸化剤と還元剤が含まれ、形成される主な生成物は、一般的にSTAT3経路の活性化に関連しています .

科学研究の応用

コリベリンは、広範囲の科学研究に応用されています。

化学反応の分析

Colivelin undergoes various chemical reactions, including oxidation and reduction. It is known to activate the signal transducer and activator of transcription 3 (STAT3) pathway, which plays a crucial role in its neuroprotective effects . Common reagents used in these reactions include oxidizing and reducing agents, and the major products formed are typically related to the activation of the STAT3 pathway .

科学的研究の応用

Neuroprotection

Colivelin has been extensively studied for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease and amyotrophic lateral sclerosis (ALS).

Alzheimer's Disease

- Mechanism of Action : this compound exhibits neuroprotection by activating the signal transducer and activator of transcription 3 (STAT3) pathway and inhibiting apoptosis in neurons. It has been shown to suppress neuronal death induced by amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's pathology .

- Case Study : In a study involving PDAPP mice, treatment with this compound improved memory performance in the Morris water maze test and reduced Aβ levels significantly . Histological analyses indicated decreased apoptosis in treated animals compared to controls.

Amyotrophic Lateral Sclerosis (ALS)

- Effectiveness : Research demonstrated that this compound improved motor performance and prolonged survival in G93A-SOD1 transgenic mice, a model for ALS. The peptide was administered via intracerebroventricular injection, leading to enhanced motoneuron survival .

- Pathway Activation : this compound activates both the ADNF-triggered prosurvival pathway mediated by CaMKIV and the HN-triggered pathway mediated by STAT3, contributing to its neuroprotective effects against ALS-related toxicity .

Cardiovascular Applications

Recent studies have highlighted this compound's potential in ameliorating endothelial dysfunction:

- Endothelial Protection : In septic mouse models, this compound treatment improved lung architecture and reduced inflammatory markers such as tumor necrosis factor-alpha and interleukin-10. It also restored glycocalyx density and mitochondrial structure in vascular tissues, suggesting a protective role against endothelial injury .

- Mechanisms : The therapeutic effects were associated with the inhibition of STAT3 activation and the activation of AMP-activated protein kinase (AMPK), indicating a complex interplay of signaling pathways involved in cardiovascular protection .

Other Therapeutic Roles

This compound is being explored for various other applications beyond neuroprotection:

- Bone Health : Preliminary findings suggest that this compound may promote osteoblastic differentiation and partially rescue bone density loss associated with disuse conditions .

- Infection Response : The peptide's ability to modulate inflammatory responses could make it a candidate for enhancing recovery from infections, particularly in the context of sepsis where endothelial injury is prevalent .

Summary Table of Applications

類似化合物との比較

コリベリンは、STAT3経路とCa2+/カルモジュリン依存性プロテインキナーゼIVの両方を活性化するユニークな特性を持っています。 類似の化合物には、AGA-(C8R)HNG17などの他のヒューマニン誘導体が含まれ、これらの化合物も神経保護作用を示しますが、コリベリンと同じ効力や二重の経路活性化作用を持たない可能性があります 。 コリベリンは、血脳関門を通過する能力と強力な神経保護作用を持つため、他の類似化合物とは異なります .

生物活性

Colivelin is a synthetic peptide derived from Humanin (HN), specifically designed to enhance neuroprotective effects against neurodegenerative diseases such as Alzheimer's disease (AD) and amyotrophic lateral sclerosis (ALS). It consists of the activity-dependent neurotrophic factor (ADNF) fused to AGA-(C8R)HNG17, a potent HN derivative. This unique structure allows this compound to activate critical neuroprotective pathways, making it a promising candidate for therapeutic applications.

Neuroprotective Mechanisms

This compound exhibits its neuroprotective effects through two main signaling pathways:

- Ca2+/Calmodulin-Dependent Protein Kinase IV (CaMKIV) : Activated by ADNF, this pathway plays a crucial role in neuronal survival and function.

- Signal Transducer and Activator of Transcription 3 (STAT3) : Triggered by Humanin, this pathway is essential for protecting neurons from apoptosis and promoting cell survival.

In Vitro Studies

This compound has demonstrated significant neuroprotective activity in vitro against amyloid beta-induced toxicity. Notably:

- It completely suppresses neuronal death caused by amyloid beta (Aβ1-43) at concentrations as low as 100 fM, showing greater potency than its parent compounds .

- The peptide has been shown to enhance cholinergic transmission and improve memory deficits in various models of Alzheimer's disease .

In Vivo Studies

This compound's efficacy extends to in vivo models, particularly in ALS and AD research:

- A study using G93A-SOD1 transgenic mice indicated that this compound administration improved motor performance and prolonged survival compared to control groups .

- Histological analyses revealed increased motoneuron survival in the spinal cords of this compound-treated mice, highlighting its potential as a neurotrophic agent .

Case Studies and Experimental Findings

Memory and Cognitive Function

This compound has been shown to ameliorate memory impairments induced by various challenges:

特性

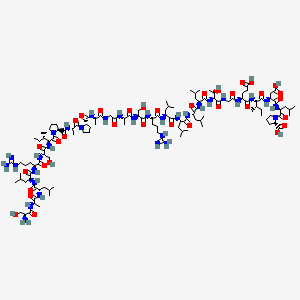

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C119H206N32O35/c1-24-63(17)91(113(181)142-80(50-90(160)161)106(174)143-81(49-62(15)16)115(183)151-42-30-35-86(151)117(185)186)146-100(168)73(36-37-89(158)159)133-88(157)52-128-112(180)93(69(23)155)148-107(175)79(48-61(13)14)141-105(173)78(47-60(11)12)140-104(172)77(46-59(9)10)139-103(171)76(45-58(7)8)137-98(166)71(31-26-38-125-118(121)122)135-108(176)82(54-153)144-95(163)66(20)129-87(156)51-127-94(162)65(19)131-110(178)84-33-28-40-149(84)114(182)68(22)132-111(179)85-34-29-41-150(85)116(184)92(64(18)25-2)147-109(177)83(55-154)145-99(167)72(32-27-39-126-119(123)124)134-101(169)75(44-57(5)6)138-102(170)74(43-56(3)4)136-96(164)67(21)130-97(165)70(120)53-152/h56-86,91-93,152-155H,24-55,120H2,1-23H3,(H,127,162)(H,128,180)(H,129,156)(H,130,165)(H,131,178)(H,132,179)(H,133,157)(H,134,169)(H,135,176)(H,136,164)(H,137,166)(H,138,170)(H,139,171)(H,140,172)(H,141,173)(H,142,181)(H,143,174)(H,144,163)(H,145,167)(H,146,168)(H,147,177)(H,148,175)(H,158,159)(H,160,161)(H,185,186)(H4,121,122,125)(H4,123,124,126)/t63-,64-,65-,66-,67-,68-,69+,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,91-,92-,93-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTTAQOYOJJTWFD-IBAOLXMASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(C)NC(=O)CNC(=O)C(C)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C3CCCN3C(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)[C@@H]3CCCN3C(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C119H206N32O35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2645.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。